Cas no 2090167-69-2 ((3R)-3-(trifluoromethyl)pyrrolidin-3-ol)
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-(trifluoromethyl)pyrrolidin-3-ol
- (R)-3-(Trifluoromethyl)pyrrolidin-3-ol
- PB41798
- E73499
- 2090167-69-2
- MFCD31925053
- PS-15678
- SCHEMBL18019791
- PLQLGPQFZLVKTF-SCSAIBSYSA-N
-
- MDL: MFCD31925053
- Inchi: 1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m1/s1
- InChI Key: PLQLGPQFZLVKTF-SCSAIBSYSA-N
- SMILES: FC([C@@]1(C([H])([H])N([H])C([H])([H])C1([H])[H])O[H])(F)F
Computed Properties
- Exact Mass: 155.05579836g/mol
- Monoisotopic Mass: 155.05579836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 32.299
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1096271-100mg |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 100mg |
$400 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096271-250MG |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 250mg |
$670 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096271-500MG |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 500mg |
$1285 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096271-1G |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 1g |
$1925 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096271-5G |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 5g |
$5025 | 2023-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95865-100MG |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 100MG |
¥ 2,560.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95865-250MG |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 250MG |
¥ 4,098.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95865-500MG |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 500MG |
¥ 6,831.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95865-1G |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 1g |
¥ 10,243.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95865-5G |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
2090167-69-2 | 97% | 5g |
¥ 30,729.00 | 2023-03-30 |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol Suppliers
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (3R)-3-(trifluoromethyl)pyrrolidin-3-ol
Comprehensive Guide to (3R)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS No. 2090167-69-2): Properties, Applications, and Market Insights
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS No. 2090167-69-2) is a specialized fluorinated pyrrolidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique stereochemistry and trifluoromethyl group, serves as a valuable building block in modern synthetic chemistry. The presence of both hydroxyl and trifluoromethyl groups on the pyrrolidine ring creates distinctive electronic and steric properties, making it particularly useful for drug discovery and material science applications.
The growing demand for chiral building blocks in asymmetric synthesis has positioned (3R)-3-(trifluoromethyl)pyrrolidin-3-ol as a compound of interest. Researchers frequently search for information about its synthetic routes, optical purity, and scale-up procedures, reflecting the compound's importance in developing enantioselective catalysts and bioactive molecules. Current trends in medicinal chemistry emphasize the incorporation of fluorinated moieties to enhance metabolic stability and bioavailability, making this compound particularly relevant to modern drug design strategies.
From a chemical perspective, (3R)-3-(trifluoromethyl)pyrrolidin-3-ol demonstrates interesting physicochemical properties. The trifluoromethyl group significantly influences the compound's lipophilicity and electronic characteristics, while the hydroxyl group provides a handle for further derivatization. These features have led to its application in developing novel pharmaceutical intermediates and catalysts for asymmetric synthesis. The compound's stability under various reaction conditions makes it particularly valuable for multi-step synthetic sequences.
In pharmaceutical applications, (3R)-3-(trifluoromethyl)pyrrolidin-3-ol serves as a key intermediate for several drug discovery programs. The compound's rigid pyrrolidine scaffold and defined stereochemistry make it ideal for creating structurally diverse molecules with potential biological activity. Recent literature highlights its use in developing enzyme inhibitors, receptor modulators, and central nervous system (CNS) active compounds. The trifluoromethyl group's ability to influence pharmacokinetic properties has made this building block particularly valuable in optimizing drug candidates.
The agrochemical industry has also shown interest in (3R)-3-(trifluoromethyl)pyrrolidin-3-ol derivatives. The compound's structural features contribute to the development of novel crop protection agents with improved efficacy and environmental profiles. Researchers are exploring its potential in creating herbicides, fungicides, and plant growth regulators that benefit from the unique properties of fluorinated compounds. This aligns with current agricultural trends toward more selective and sustainable pest management solutions.
Synthetic approaches to (3R)-3-(trifluoromethyl)pyrrolidin-3-ol have evolved significantly in recent years. Modern methods focus on stereoselective synthesis, catalytic asymmetric processes, and green chemistry principles. The development of efficient routes to this compound addresses common search queries regarding cost-effective production and scalable methodologies. Recent advances in organofluorine chemistry and chiral technology have provided new tools for accessing this valuable building block with high optical purity.
Market analysis indicates growing demand for (3R)-3-(trifluoromethyl)pyrrolidin-3-ol across multiple industries. The compound's versatility as a pharmaceutical intermediate and its applications in material science contribute to its commercial value. Current market trends show increased interest in custom synthesis and contract manufacturing of such specialized intermediates, reflecting the compound's importance in research and development pipelines. Suppliers are responding to these needs by offering various grades and quantities to serve different market segments.
Quality control and analytical characterization of (3R)-3-(trifluoromethyl)pyrrolidin-3-ol remain critical topics for researchers. Standard analytical techniques include HPLC for chiral purity, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent requirements for pharmaceutical applications. The development of robust analytical methods and specification standards addresses common concerns about compound quality and batch-to-batch consistency.
Future research directions for (3R)-3-(trifluoromethyl)pyrrolidin-3-ol include exploring novel derivatives and expanding its applications in catalysis and material science. The compound's unique structural features suggest potential in developing functional materials with specific electronic or optical properties. Additionally, its application in organocatalysis and ligand design continues to be an active area of investigation, reflecting broader trends in sustainable chemistry and asymmetric synthesis.
Environmental and safety considerations for (3R)-3-(trifluoromethyl)pyrrolidin-3-ol follow standard laboratory chemical handling protocols. While not classified as hazardous under normal conditions, proper storage conditions and handling procedures should be observed. The compound's stability and compatibility with various reaction conditions make it a practical choice for many synthetic applications, contributing to its popularity among research chemists.
In conclusion, (3R)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS No. 2090167-69-2) represents an important fluorinated building block with diverse applications in pharmaceutical and agrochemical research. Its unique combination of stereochemistry, fluorine substitution, and functional group versatility makes it a valuable tool for modern synthetic chemistry. As research continues to explore new applications and synthetic methods, this compound is likely to maintain its significance in various scientific and industrial contexts.
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